GDL-Coagulated Tofu Exhibits Superior Gel Strength and Water Holding Capacity Compared to Citric Acid Tofu
In a direct head-to-head comparison of tofu coagulated with different acidulants, GDL produced tofu with significantly higher breaking force (180.27 g) and the lowest syneresis (35.00%) compared to citric acid tofu (152.90 g breaking force, 35.66% syneresis). The GDL-induced gel also exhibited a more uniform and dense network structure maintained by the highest intermolecular forces [1].
| Evidence Dimension | Gel Breaking Force |
|---|---|
| Target Compound Data | 180.27 g |
| Comparator Or Baseline | Citric Acid: 152.90 g; Lactic Acid: 123.33 g; Acetic Acid: 69.84 g |
| Quantified Difference | 17.9% higher breaking force vs. citric acid; 46.0% higher vs. lactic acid; 158% higher vs. acetic acid |
| Conditions | Texture analysis (penetration test) on acid-induced tofu gels; 0.75 cm penetration distance for GDL vs. 0.74 cm for citric acid |
Why This Matters
Higher breaking force and lower syneresis correlate directly with improved product texture, sliceability, and reduced water loss during storage, critical for commercial tofu manufacturing.
- [1] Khoder, R. M., Zhang, L., Yin, T., Liu, R., You, J., Wang, L., ... & Ma, H. (2024). Gelling properties of acid‐induced tofu (soybean curd): Effects of acid type and nano‐fish bone. Journal of Food Science, 89(5), 2843-2856. View Source
